8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions, including nucleophilic substitution and coupling reactions, to introduce the sulfanyl and fluorobenzyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom could yield a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its unique structure.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique combination of functional groups allows it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A key intermediate in the synthesis of the target compound.
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: Another related compound with similar structural features.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Shares the benzodioxole moiety with the target compound.
Uniqueness
What sets 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its combination of a purine core with benzodioxole, sulfanyl, and fluorobenzyl groups. This unique structure provides a diverse array of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H18BrFN4O4S |
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Molecular Weight |
533.4 g/mol |
IUPAC Name |
8-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H18BrFN4O4S/c1-26-19-18(20(29)27(2)22(26)30)28(9-12-5-3-4-6-15(12)24)21(25-19)33-10-13-7-16-17(8-14(13)23)32-11-31-16/h3-8H,9-11H2,1-2H3 |
InChI Key |
CNHHUFWHMKXSIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC4=C(C=C3Br)OCO4)CC5=CC=CC=C5F |
Origin of Product |
United States |
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